molecular formula C7H9F2N3 B13538930 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine

1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine

Cat. No.: B13538930
M. Wt: 173.16 g/mol
InChI Key: SGXVBKZQXMMDRJ-UHFFFAOYSA-N
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Description

1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine is a compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound features a unique structure, combining a difluorocyclopropyl group with a pyrazole ring, which imparts distinct chemical and biological properties. The presence of fluorine atoms in the cyclopropyl group enhances the compound’s stability and reactivity, making it a valuable candidate for various applications.

Preparation Methods

The synthesis of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine typically involves multiple steps, starting with the preparation of the difluorocyclopropyl precursor. One common method involves the reaction of 2,2-difluorocyclopropyl bromide with a suitable nucleophile to form the desired intermediate. This intermediate is then coupled with a pyrazole derivative under specific conditions to yield the final product. Industrial production methods may involve optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .

Chemical Reactions Analysis

1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the difluorocyclopropyl group can be replaced by other functional groups under appropriate conditions.

    Addition: The compound can undergo addition reactions with electrophiles, leading to the formation of various adducts

Scientific Research Applications

1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The difluorocyclopropyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The pyrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity. The exact pathways and targets involved may vary depending on the specific application and context .

Comparison with Similar Compounds

1-((2,2-Difluorocyclopropyl)methyl)-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

Properties

Molecular Formula

C7H9F2N3

Molecular Weight

173.16 g/mol

IUPAC Name

1-[(2,2-difluorocyclopropyl)methyl]pyrazol-4-amine

InChI

InChI=1S/C7H9F2N3/c8-7(9)1-5(7)3-12-4-6(10)2-11-12/h2,4-5H,1,3,10H2

InChI Key

SGXVBKZQXMMDRJ-UHFFFAOYSA-N

Canonical SMILES

C1C(C1(F)F)CN2C=C(C=N2)N

Origin of Product

United States

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